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Setanaxib Clinical Trials: A Technical Support
Guide
This technical support center provides detailed information for researchers, scientists, and drug

development professionals on Setanaxib clinical trials that did not meet their primary

endpoints. The following question-and-answer format directly addresses specific issues and

offers insights into potential challenges in clinical research.

Frequently Asked Questions (FAQs)
Q1: A Phase 2 clinical trial of setanaxib in Primary Biliary Cholangitis (PBC) failed to meet its

primary endpoint. What was the endpoint and why did it fail?

A1: The Phase 2 trial (NCT03226067) in patients with Primary Biliary Cholangitis (PBC) did not

achieve its primary endpoint, which was the percentage change from baseline in serum

gamma-glutamyl transferase (GGT) levels at week 24.[1] Although the twice-daily (BID) dose of

setanaxib showed a greater reduction in GGT compared to placebo, the difference was not

statistically significant (p=0.31).[1]

Several factors could have contributed to this outcome:

Endpoint Selection: GGT is a marker of liver and bile duct damage, but it can be influenced

by various factors and may not be the most sensitive indicator of a therapeutic effect in this
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context. While GGT levels did decrease in the treatment arm, the variability within the patient

population and the magnitude of the effect were not sufficient to demonstrate statistical

significance over the 24-week period.[1]

Dose and Duration: The chosen doses (400 mg once daily and 400 mg twice daily) and the

24-week treatment duration may have been suboptimal for achieving a significant change in

GGT.[1]

Patient Population: The trial enrolled a diverse group of PBC patients who had an

inadequate response to the standard of care, ursodeoxycholic acid (UDCA).[1] The

underlying heterogeneity in disease progression and response to treatment in this patient

population could have masked a potential treatment effect.

Interestingly, while the primary endpoint was missed, the trial showed positive results for key

secondary endpoints. Specifically, there was a statistically significant reduction in serum

alkaline phosphatase (ALP) levels, another important marker of liver damage in PBC, in the

setanaxib twice-daily group compared to placebo (p=0.002).[1] Additionally, patients in the

twice-daily setanaxib group reported a significant improvement in fatigue, a common and

debilitating symptom of PBC.[1]

Q2: Was there another Setanaxib clinical trial that failed to meet its primary endpoint?

A2: Yes, a Phase 2 clinical trial (NCT05323656) of setanaxib in combination with

pembrolizumab for the treatment of recurrent or metastatic squamous cell carcinoma of the

head and neck (SCCHN) also failed to meet its primary endpoint.[2][3] The primary objective of

this study was to compare the best percentage change in tumor size from baseline between

the setanaxib plus pembrolizumab arm and the placebo plus pembrolizumab arm.[2][4] The

trial did not show a significant difference in this primary endpoint between the two groups.[2][3]

Despite missing the primary endpoint, the study reported encouraging and statistically

significant improvements in key secondary endpoints, including progression-free survival (PFS)

and overall survival (OS).[2][5][6]

Troubleshooting Guide for Clinical Trial Design
This section provides insights for researchers designing similar clinical trials, based on the

outcomes of the setanaxib studies.
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Issue 1: Primary endpoint not met despite positive signals in secondary endpoints.

Troubleshooting:

Re-evaluate Endpoint Selection: The primary endpoint should be a direct and sensitive

measure of the drug's mechanism of action and the intended clinical benefit. Consider

composite endpoints or biomarkers that are more closely linked to the disease

pathophysiology. For the PBC trial, the subsequent successful Phase 2b trial

(TRANSFORM) used ALP as the primary endpoint.[7][8]

Powering the Study: Ensure the study is adequately powered to detect a clinically

meaningful effect, considering the expected variability of the primary endpoint.

Patient Stratification: In a heterogeneous patient population, pre-specifying subgroup

analyses based on disease severity or biomarkers can help identify patient populations

that are more likely to respond to the treatment.

Issue 2: Discrepancy between anatomical (tumor size) and survival endpoints.

Troubleshooting:

Mechanism of Action: For immunotherapies and drugs that modulate the tumor

microenvironment, like setanaxib, changes in tumor size (RECIST criteria) may not fully

capture the clinical benefit.[9] These therapies can lead to delayed responses or stable

disease with long-term survival benefits.

Alternative Endpoints: Consider incorporating alternative endpoints such as time to

progression, duration of response, or survival endpoints as primary or co-primary

endpoints in early phase trials of immunomodulatory agents.

Biomarker Analysis: In-depth analysis of biomarkers, such as the increase in CD8+ T-cells

observed in the SCCHN trial, can provide crucial evidence of the drug's biological activity

and support the rationale for further development despite a missed anatomical endpoint.

[2][9]

Experimental Protocols and Data
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Setanaxib Phase 2 Trial in Primary Biliary Cholangitis
(NCT03226067)
Methodology:

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2 study.[1]

Patient Population: 111 patients with PBC who had an inadequate response to or were

intolerant of ursodeoxycholic acid (UDCA).[1] Inclusion criteria included elevated ALP (≥1.5 x

upper limit of normal) and GGT (≥1.5 x upper limit of normal).[1]

Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:

Setanaxib 400 mg once daily (OD)

Setanaxib 400 mg twice daily (BID)

Placebo All patients continued their stable dose of UDCA.[1]

Duration: 24 weeks.[1]

Primary Endpoint: Percentage change from baseline in GGT at Week 24.[1]

Secondary Endpoints: Included percentage change from baseline in ALP, liver stiffness

(measured by transient elastography), and patient-reported outcomes such as fatigue (PBC-

40 questionnaire).[1]

Quantitative Data Summary:
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Endpoint Placebo (n=37)
Setanaxib 400
mg OD (n=38)

Setanaxib 400
mg BID (n=36)

p-value (BID
vs Placebo)

Primary Endpoint

Mean % Change

in GGT (SD)
-8.4% (21.5%) -4.9% (59.6%) -19.0% (28.9%) 0.31[1]

Secondary

Endpoints

Mean % Change

in ALP (SD)
- - - 0.002[1]

Mean % Change

in Liver Stiffness

(SD)

+10.1% (33.1%) +3.3% (35.0%) +7.9% (43.7%) 0.65[1]

Mean Change in

PBC-40 Fatigue

Score (SD)

+2.4% (23.1%) +0.3% (24.9%) -9.9% (19.8%) 0.027[1]

Setanaxib Phase 2 Trial in Head and Neck Squamous
Cell Carcinoma (NCT05323656)
Methodology:

This was a randomized, double-blind, placebo-controlled Phase 2 trial.[2][5]

Patient Population: 55 patients with recurrent or metastatic SCCHN.[2]

Treatment Arms:

Setanaxib (800 mg twice daily) + Pembrolizumab (200 mg every 3 weeks)

Placebo + Pembrolizumab (200 mg every 3 weeks)[2]

Primary Endpoint: Best percentage change from baseline in tumor size.[2][3]
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Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and disease

control rate (DCR).[2]

Quantitative Data Summary:

Endpoint
Placebo +
Pembrolizumab

Setanaxib +
Pembrolizumab

Hazard Ratio (HR)

Primary Endpoint

Best % Change in

Tumor Size

No significant

difference

No significant

difference
-

Secondary Endpoints

Median PFS 2.9 months 5.0 months 0.58[2]

OS Rate at 6 months 68% 92% 0.45[2]

OS Rate at 9 months 58% 88% 0.45[2]

Disease Control Rate 52% 70% -
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Caption: Mechanism of action of Setanaxib in inhibiting fibrosis.

Experimental Workflow for the PBC Phase 2 Trial
(NCT03226067)
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Caption: Workflow of the Setanaxib Phase 2 trial in PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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